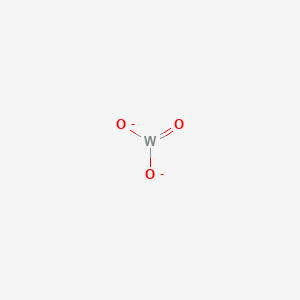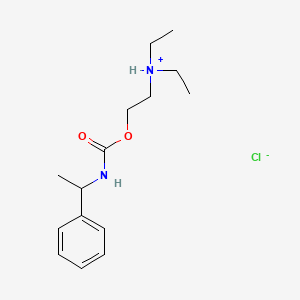
2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride typically involves the reaction of alpha-methylbenzyl chloride with diethylaminoethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the diethylaminoethanol acts as a nucleophile, attacking the electrophilic carbon in the alpha-methylbenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often purified through recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and function. The diethylamino group plays a crucial role in binding to the active site of the enzyme, while the carbamate moiety interacts with other regions of the protein .
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethyl chloride hydrochloride: Shares the diethylaminoethyl group but lacks the carbamate functionality.
Alpha-methylbenzyl chloride: Contains the alpha-methylbenzyl group but does not have the diethylaminoethyl or carbamate groups.
Uniqueness
2-(Diethylamino)ethyl (alpha-methylbenzyl)carbamate hydrochloride is unique due to its combination of aromatic and aliphatic components, along with the presence of both diethylamino and carbamate functionalities. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
100836-54-2 |
|---|---|
Fórmula molecular |
C15H25ClN2O2 |
Peso molecular |
300.82 g/mol |
Nombre IUPAC |
diethyl-[2-(1-phenylethylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)11-12-19-15(18)16-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H |
Clave InChI |
SSCPHOGVIHGDKG-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCOC(=O)NC(C)C1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


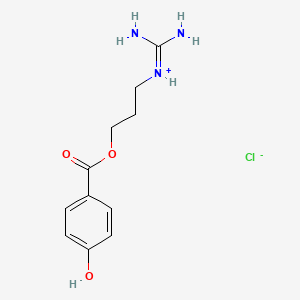

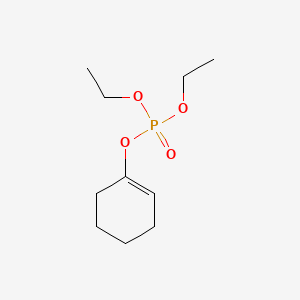
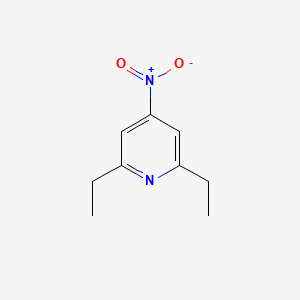
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
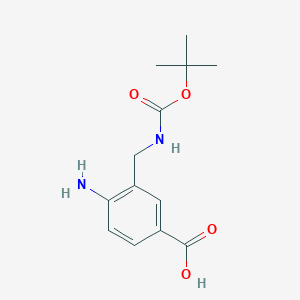
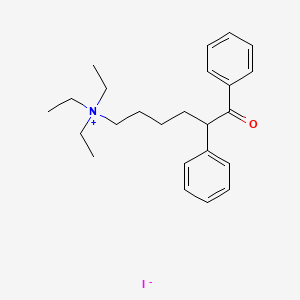

![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
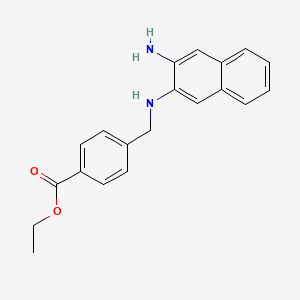
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

